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molecular formula C9H7FO4 B8536801 4-Acetoxy-2-fluorobenzoic acid

4-Acetoxy-2-fluorobenzoic acid

Cat. No. B8536801
M. Wt: 198.15 g/mol
InChI Key: CVRUBIOUACCYQY-UHFFFAOYSA-N
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Patent
US05595685

Procedure details

Then, in a 100 ml-reaction vessel, 9.5 g (4.80×10-2M) of 2-fluoro-4-acetoxybenzoic acid and 50 ml of dry benzene were placed. To the mixture, 10.3 g (4.94×10-2M) of phosphorus pentachloride was added in 30 minutes at room temperature, followed by stirring for 4 hours at 50° C. After cooling, the solvent of the reaction mixture was distilled off to provide oily 2-fluoro-4-acetoxy-benzoyl chloride.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([O:11][C:12](=[O:14])[CH3:13])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].P(Cl)(Cl)(Cl)(Cl)[Cl:16]>C1C=CC=CC=1>[F:1][C:2]1[CH:10]=[C:9]([O:11][C:12](=[O:14])[CH3:13])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1)OC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
by stirring for 4 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent of the reaction mixture was distilled off

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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